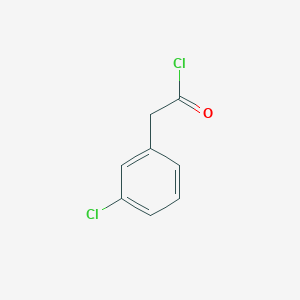

2-(3-chlorophenyl)acetyl Chloride

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPMKORNJLTHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3-chlorophenyl)acetyl chloride chemical structure and properties

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

2-(3-Chlorophenyl)acetyl chloride (CAS: 41904-39-6) is a specialized organochlorine intermediate critical to the development of small-molecule therapeutics. Characterized by the presence of a chlorine atom at the meta position of the phenyl ring and a highly reactive acyl chloride terminus, this compound serves as a primary "warhead" for introducing the 3-chlorophenylacetyl moiety into pharmacophores.

Its utility spans the synthesis of isoquinoline alkaloids , benzazepines , and specific adenosine receptor antagonists . This guide details its physicochemical profile, optimized synthesis via thionyl chloride, mechanistic reactivity, and safety protocols for industrial and research applications.

Structural Identity & Physicochemical Profile[1][2]

The meta-chloro substituent exerts a weak electron-withdrawing inductive effect (-I), which slightly deactivates the aromatic ring compared to the unsubstituted phenylacetyl chloride. However, the distal acyl chloride group remains highly electrophilic, making it susceptible to rapid hydrolysis and nucleophilic attack.

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 41904-39-6 |

| Molecular Formula | |

| Molecular Weight | 189.04 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Density | ~1.28 g/mL (Estimated) |

| Boiling Point | ~115–120°C at 12 mmHg (Vacuum Distillation Required) |

| Solubility | Soluble in DCM, THF, Toluene, Benzene; Decomposes in Water |

| Reactivity | Lachrymator; reacts violently with protic solvents |

Synthetic Routes & Optimization

The most robust synthesis involves the chlorination of 3-chlorophenylacetic acid. While oxalyl chloride is a milder alternative, Thionyl Chloride (

Optimized Protocol: Thionyl Chloride Method

Reagents:

-

3-Chlorophenylacetic acid (1.0 eq)

-

Thionyl Chloride (1.5 - 2.0 eq)

-

DMF (Catalytic, 1-2 drops)

-

Solvent: Toluene (optional, neat reaction preferred for ease of purification)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or

line). Connect the top of the condenser to a gas scrubber (NaOH trap) to neutralize evolved HCl and SO₂. -

Addition: Charge the flask with 3-chlorophenylacetic acid. If using solvent, add dry toluene.

-

Activation: Add thionyl chloride slowly via an addition funnel. Add catalytic DMF.[1] Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acyl chloride.

-

Reflux: Heat the mixture to reflux (approx. 75-80°C internal temp) for 2–3 hours. Monitor gas evolution; cessation indicates reaction completion.

-

Workup: Distill off excess thionyl chloride at atmospheric pressure.

-

Purification: Perform vacuum distillation on the crude residue (target ~10–15 mmHg). Collect the fraction boiling between 110–125°C. Store under inert gas.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the chlorination of 3-chlorophenylacetic acid.

Reactivity Patterns & Mechanism

The primary utility of this compound lies in Nucleophilic Acyl Substitution . The chloride is a good leaving group, allowing weak nucleophiles (amines, alcohols) to attack the carbonyl carbon.

Mechanism: Amide Bond Formation

In medicinal chemistry, this compound is frequently reacted with complex amines (e.g., piperazines, aminopyridines) to attach the lipophilic chlorobenzyl "tail."

Mechanism Steps:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate: A transient alkoxide intermediate forms.

-

Elimination: The carbonyl bond reforms, expelling the chloride ion (

). -

Deprotonation: A base (TEA or excess amine) removes the proton from the nitrogen, yielding the stable amide.

Reaction Pathway Diagram

Figure 2: Nucleophilic acyl substitution mechanism yielding the amide pharmacophore.

Pharmaceutical Applications

The 3-chlorophenylacetyl moiety acts as a lipophilic spacer that can occupy hydrophobic pockets in receptor binding sites.

A3 Adenosine Receptor Antagonists

Research indicates that the 3-chlorophenylacetyl group is crucial for high-affinity binding in specific triazolo-quinazoline derivatives.

-

Target: Human A3 Adenosine Receptor (hA3AR).

-

Application: this compound is reacted with amino-functionalized triazolo[1,5-c]quinazolines. The resulting amide linkage positions the meta-chloro phenyl ring to interact with hydrophobic residues (e.g., Phe, Trp) within the receptor's orthosteric binding site.

-

Significance: These antagonists are investigated for treating glaucoma, asthma, and inflammatory diseases.

Kinase Inhibitors & Heterocycles

The reagent is also used in Friedel-Crafts cyclizations to generate:

-

Isocoumarins: Via reaction with homophthalic acids.[1]

-

Benzazepines: Precursors for CNS-active agents where the 3-chloro substituent modulates metabolic stability (blocking para-hydroxylation).

Handling, Stability & Safety

Danger: Corrosive & Moisture Sensitive

-

Hydrolysis: Reacts violently with water to release HCl gas and revert to 3-chlorophenylacetic acid.

-

Storage: Store under inert atmosphere (

or Ar) in a dedicated acid cabinet. Refrigeration ( -

PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. Always handle in a functioning fume hood.

References

-

PubChem. (n.d.).[2] this compound | C8H6Cl2O.[2][3] National Library of Medicine. Retrieved February 15, 2026, from [Link]

-

Kim, Y.C., et al. (1998). Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS 15943) Having High Potency at the Human A2B and A3 Receptor Subtypes. Journal of Medicinal Chemistry. (Demonstrates use of 3-chlorophenylacetyl chloride in antagonist synthesis). Retrieved from [Link]

-

Organic Syntheses. (1921). Preparation of Alpha-Chlorophenylacetic Acid and Derivatives. (Foundational chemistry for phenylacetic acid derivatives). Retrieved from [Link]

Sources

Methodological & Application

reaction conditions for 2-(3-chlorophenyl)acetyl chloride with primary amines

Application Note & Protocol Guide

Topic: Reaction Conditions for the Synthesis of N-Substituted Amides from 2-(3-Chlorophenyl)acetyl Chloride and Primary Amines

Introduction: The Central Role of Amide Synthesis

The formation of the amide bond is arguably one of the most critical reactions in medicinal chemistry and drug development. Amides are ubiquitous in pharmaceuticals and natural products, providing metabolic stability and crucial hydrogen bonding interactions with biological targets.[1] The reaction of an acyl chloride, such as this compound, with a primary amine is a robust and widely utilized method for creating these vital linkages. This molecule, in particular, serves as a key building block for introducing the 3-chlorophenylacetyl moiety, a common structural motif in various pharmacologically active compounds.

This guide provides a comprehensive overview of the reaction conditions, mechanistic underpinnings, and practical protocols for the successful acylation of primary amines with this compound. The focus is not merely on procedural steps but on the rationale behind these choices, empowering researchers to troubleshoot and optimize conditions for their specific substrates.

The Reaction Mechanism: A Classic Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic acyl substitution pathway, often referred to as the Schotten-Baumann reaction.[2][3] The mechanism can be broken down into two primary stages: addition and elimination.

-

Nucleophilic Attack (Addition): The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the this compound.[4][5] This electrophilicity is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[6] This attack forms a transient tetrahedral intermediate.[2]

-

Carbonyl Reformation and Elimination: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.[7]

-

Deprotonation: The resulting product is a protonated amide. A base present in the reaction mixture then removes the proton from the nitrogen atom to yield the final, neutral N-substituted 2-(3-chlorophenyl)acetamide and the protonated base.[5]

A critical aspect of this reaction is the generation of one equivalent of hydrochloric acid (HCl) as a byproduct.[8] If not neutralized, this acid will protonate the starting primary amine, converting it into an ammonium salt. This salt is no longer nucleophilic, effectively halting the reaction.[5][8] Therefore, the inclusion of a base is non-negotiable to drive the reaction to completion.[1][8]

Core Principles for Reaction Optimization

The success of the acylation hinges on the careful selection of several key parameters. Understanding the function of each component allows for rational protocol design.

The Critical Choice of Base

The base's primary role is to scavenge the HCl produced.[9] The choice of base depends on the amine's reactivity, solubility, and the desired workup procedure.

-

Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are the most common choices for reactions in aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[10]

-

Triethylamine (TEA): Effective and inexpensive. However, being relatively small, it can sometimes participate in side reactions. The resulting triethylammonium chloride salt can occasionally complicate purification.

-

DIPEA (Hünig's Base): Its bulky isopropyl groups make it highly non-nucleophilic, preventing it from competing with the primary amine in reacting with the acyl chloride.[11] This is particularly advantageous when working with very reactive acylating agents or precious amine substrates.

-

Pyridine: Can also be used as a base and solvent. It can sometimes act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which then reacts with the amine.[3][12]

-

-

Aqueous Inorganic Base (e.g., NaOH, K₂CO₃): This is the hallmark of the classic Schotten-Baumann reaction, typically performed in a biphasic system (e.g., DCM/water or THF/water).[2][3] The amine and acyl chloride react in the organic phase, while the HCl byproduct is neutralized by the base in the aqueous phase. This method is robust, inexpensive, and often results in easy purification, as the salt byproduct remains in the aqueous layer.

Solvent Selection

-

Aprotic Solvents (DCM, THF, Ethyl Acetate): These are standard when using tertiary amine bases.[10] The choice depends on the solubility of the starting materials. DCM is often preferred for its inertness and ease of removal.

-

Biphasic Systems: As mentioned, an organic solvent paired with water is used for traditional Schotten-Baumann conditions. This setup is highly effective at sequestering the HCl byproduct as soon as it forms.[3]

Temperature Control: A Non-Negotiable Parameter

The reaction between an acyl chloride and an amine is highly exothermic.[1] Failure to control the temperature can lead to side reactions and degradation of starting materials or products.

-

Initial Cooling (0 °C): It is standard practice to cool the solution of the amine and base to 0 °C (using an ice-water bath) before the addition of the acyl chloride.

-

Slow, Controlled Addition: The acyl chloride should be added dropwise or in small portions to maintain a low reaction temperature and prevent a dangerous exotherm.

-

Warming to Room Temperature: After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure it proceeds to completion.[10]

Experimental Protocols

Safety First: this compound is corrosive, lachrymatory, and reacts violently with water.[1][13] All operations must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

Protocol 1: General Procedure using a Tertiary Amine Base in DCM

This is a widely applicable protocol for a broad range of primary amines.

-

Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.2 M concentration).

-

Base Addition: Add Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2–1.5 eq).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Acyl Chloride Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography.

Protocol 2: General Procedure under Schotten-Baumann Conditions

This protocol is an excellent alternative, especially for water-soluble amines or when using an inorganic base is preferred.

-

Reagent Preparation: In a flask, dissolve the primary amine (1.0 eq) in a suitable organic solvent (e.g., DCM or THF).

-

Aqueous Base: Add an aqueous solution of 2M NaOH (2.0-3.0 eq). The result is a two-phase system.

-

Cooling: Vigorously stir the biphasic mixture in an ice-water bath to cool it to 0-5 °C.

-

Acyl Chloride Addition: Add this compound (1.05 eq) dropwise to the rapidly stirring mixture.

-

Reaction Progression: Continue to stir vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Work-up:

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer one more time with the organic solvent.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography as needed.

Data Summary: General Reaction Parameters

The following table summarizes common conditions for the acylation of primary amines with acyl chlorides, providing a starting point for optimization.

| Parameter | Condition | Rationale & Field Insights |

| Stoichiometry | Amine (1.0 eq), Acyl Chloride (1.0-1.2 eq), Base (1.2-2.0 eq) | A slight excess of the acyl chloride ensures full consumption of the often more valuable amine. Excess base ensures complete neutralization of HCl.[8][10] |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Chosen based on reactant solubility and inertness. DCM is a common default.[10] |

| Base | DIPEA, TEA, Pyridine, aq. NaOH, aq. K₂CO₃ | DIPEA is preferred for sensitive substrates due to its non-nucleophilicity.[10] Aqueous NaOH is robust and cost-effective for Schotten-Baumann conditions.[1][2] |

| Temperature | 0 °C to Room Temperature | Initial cooling is critical to control the exotherm. Allowing the reaction to proceed at room temperature ensures completion.[1][10] |

| Reaction Time | 1 to 16 hours | Highly dependent on the nucleophilicity of the amine. Aromatic amines are less reactive and may require longer times than aliphatic amines.[10] |

| Work-up | Aqueous wash (acid, base, brine) followed by drying | Sequential washes effectively remove unreacted starting materials, the base, and its corresponding salt, simplifying final purification. |

Visualization of the Experimental Workflow

The following diagram outlines the typical laboratory workflow for the synthesis and purification of N-substituted 2-(3-chlorophenyl)acetamides.

Caption: Standard workflow for amide synthesis via acylation.

References

-

J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

-

Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Retrieved from [Link]

- Kadadevar, D., et al. (2011). 2-[5-PHENYL-2H-1, 2, 4-TRIAZOL-3YLAMINO] ACETAMIDE AS ANTICONVULSANT. International Journal of ChemTech Research, 3(3).

-

YouTube. (2024). Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Acylation of Alcohols and Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

-

Studylib. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]...

-

ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

-

ChemSynthesis. (2025). N-[2-(3-chlorophenyl)-1-oxido-2H-1,2,3-triazol-4-yl]acetamide. Retrieved from [Link]

-

Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Retrieved from [Link]

-

Scope Journal. (2023). Synthesis of Novel 4-(2-Chlorophenyl)-2,5-Diphenyl-3H-Pyrrole from the β-Carbonyl Compound as Isocitrate Dehydrogenase. Retrieved from [Link]

-

YouTube. (2023). Preparations and Reactions of Acyl Chlorides. Retrieved from [Link]

-

NCERT. (2008). Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 2. jk-sci.com [jk-sci.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. This compound|CAS 41904-39-6 [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Schotten-Baumann Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Amide Synthesis [fishersci.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. uww.edu [uww.edu]

- 14. download.basf.com [download.basf.com]

Troubleshooting & Optimization

Technical Support Center: Quenching Excess 2-(3-chlorophenyl)acetyl chloride

This guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals on effectively and safely quenching excess 2-(3-chlorophenyl)acetyl chloride in reaction mixtures. The information presented herein is grounded in established chemical principles and field-proven laboratory practices.

Introduction to this compound

This compound is a highly reactive acyl chloride widely used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack.[1][2] This high reactivity, while advantageous for synthesis, necessitates careful handling and thorough quenching of any excess reagent to ensure reaction specificity, product purity, and operational safety.[3][4]

This document will address common questions and troubleshooting scenarios encountered when working with this and similar acyl chlorides.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to quench excess this compound?

A1: Quenching is essential for several reasons:

-

To Halt the Reaction: Leaving unreacted this compound in the mixture can lead to the formation of undesired side products during work-up and purification. For instance, if the desired product is an amide formed by reacting the acyl chloride with an amine, any remaining acyl chloride will readily react with water during aqueous work-up to form 2-(3-chlorophenyl)acetic acid.[5][6] This introduces impurities that can be difficult to separate from the target molecule.

-

To Ensure Safety: this compound is a corrosive substance.[1] Its reaction with atmospheric moisture or during aqueous work-up produces hydrochloric acid (HCl) gas, which is corrosive and toxic.[5][6][7] Proper quenching in a controlled manner is crucial to manage the exothermic nature of the reaction and the evolution of HCl gas.[6][8]

-

To Facilitate Purification: A successful quench simplifies the purification process by converting the highly reactive acyl chloride into a more stable and easily separable compound.

Q2: What are the most common and effective quenching agents for this compound?

A2: The choice of quenching agent depends on the reaction solvent, the desired final product, and the scale of the reaction. The most common quenching agents are nucleophiles that readily react with the acyl chloride.[2]

-

Water: Water is a readily available and effective quenching agent. It reacts with this compound to form the corresponding carboxylic acid, 2-(3-chlorophenyl)acetic acid, and HCl.[5][6] This method is straightforward but can be highly exothermic and produce steamy, acidic fumes of HCl.[5][6] It is best performed by slowly adding the reaction mixture to a separate vessel containing cold water or an ice/water mixture with vigorous stirring.

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): Alcohols react with acyl chlorides to form esters.[9][10][11] This reaction is also exothermic but often more controlled than quenching with water. Using an alcohol like methanol will convert the excess this compound into methyl 2-(3-chlorophenyl)acetate. This ester is generally less polar than the corresponding carboxylic acid, which can be advantageous during extractive work-up.

-

Amines (e.g., Triethylamine, Diisopropylethylamine): In many reactions where this compound is used, a tertiary amine base is already present to scavenge the HCl byproduct.[12] An excess of a primary or secondary amine can also be used as a quenching agent, forming a stable amide.[13][14][15] However, this will introduce an additional amide into the reaction mixture that will need to be separated. Aqueous solutions of amines can also be used.

-

Aqueous Base Solutions (e.g., Sodium Bicarbonate, Sodium Hydroxide): Using a basic aqueous solution for quenching neutralizes the HCl formed in situ.[7] A saturated sodium bicarbonate solution is a good choice as it is a weak base and the formation of CO2 gas can provide a visual cue that the quenching is complete. However, the gas evolution needs to be carefully controlled to avoid excessive foaming and pressure build-up. A dilute solution of a strong base like sodium hydroxide can also be used, but this is highly exothermic and should be done with extreme caution, preferably at low temperatures.

Table 1: Comparison of Common Quenching Agents

| Quenching Agent | Product of Quenching | Advantages | Disadvantages |

| Water | 2-(3-chlorophenyl)acetic acid | Readily available, inexpensive. | Highly exothermic, produces HCl gas.[5][6] |

| Methanol/Ethanol | Methyl/Ethyl 2-(3-chlorophenyl)acetate | More controlled than water, ester product can be easier to separate.[9] | Introduces an ester byproduct. |

| Aqueous NaHCO3 | 2-(3-chlorophenyl)acetic acid (as sodium salt) | Neutralizes HCl, visual indication of reaction. | Can cause excessive foaming due to CO2 evolution. |

| Aqueous NaOH | 2-(3-chlorophenyl)acetic acid (as sodium salt) | Rapid and effective neutralization. | Highly exothermic, potential for side reactions with sensitive functional groups.[7] |

Q3: How can I confirm that all the this compound has been quenched?

A3: Verifying the complete consumption of the starting acyl chloride is crucial before proceeding with the work-up.

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method. A small aliquot of the reaction mixture can be spotted on a TLC plate alongside a spot of the starting this compound (if a stable sample is available) or the corresponding carboxylic acid (formed by quenching a small sample with water). The disappearance of the starting acyl chloride spot indicates the completion of the quench.

-

Infrared (IR) Spectroscopy: Acyl chlorides have a characteristic C=O stretching frequency in the IR spectrum, typically around 1785-1815 cm⁻¹. The disappearance of this peak and the appearance of a new carbonyl peak corresponding to the acid (around 1700-1725 cm⁻¹) or ester (around 1735-1750 cm⁻¹) indicates a successful quench.

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, GC-MS or LC-MS can be used to detect any remaining acyl chloride or its derivatives.[16][17]

-

Qualitative Test: A simple, albeit less precise, method is to carefully add a drop of water to a small, isolated sample of the quenched reaction mixture. If steamy fumes (HCl) are still observed, the quench is likely incomplete.[18] Another qualitative test involves adding a small amount of aqueous silver nitrate to a sample of the reaction mixture that has been quenched and worked up. The immediate formation of a white precipitate (AgCl) suggests the presence of readily hydrolyzable chloride, which could indicate unreacted acyl chloride.[18][19]

Troubleshooting Guide

Problem 1: The quenching process is too vigorous and difficult to control.

-

Cause: This is often due to adding the quenching agent too quickly or at too high a concentration. The reaction of acyl chlorides with protic nucleophiles is highly exothermic.[6][9]

-

Solution:

-

Cool the reaction mixture: Before and during the quench, cool the reaction vessel in an ice bath to dissipate the heat generated.

-

Slow addition: Add the quenching agent dropwise with vigorous stirring to ensure even distribution and heat dissipation.

-

Dilution: Dilute either the reaction mixture or the quenching agent with a suitable inert solvent to moderate the reaction rate.

-

Reverse Addition: Instead of adding the quenching agent to the reaction mixture, slowly add the reaction mixture to a larger volume of the cold quenching agent. This ensures that the acyl chloride is always the limiting reagent during the quench.

-

Problem 2: An insoluble solid forms during the quench.

-

Cause: This could be the protonated form of an amine base used in the reaction (e.g., triethylammonium chloride) crashing out of solution as the polarity of the solvent system changes.[13][15] Alternatively, it could be the quenched product if it has low solubility in the reaction solvent.

-

Solution:

-

Add a co-solvent: Add a solvent in which the solid is soluble to create a homogeneous solution before proceeding with the work-up.

-

Proceed with a biphasic work-up: If the solid is an ammonium salt, it will likely dissolve during an aqueous work-up. Ensure vigorous stirring to facilitate the dissolution.

-

Problem 3: The desired product is degrading during the quench.

-

Cause: If the desired product contains functional groups sensitive to strong acids or bases, the quenching conditions may be too harsh. For example, quenching with a strong base like NaOH could hydrolyze a sensitive ester in the product molecule.

-

Solution:

-

Use a milder quenching agent: Opt for a less reactive quenching agent like an alcohol or a buffered aqueous solution (e.g., a phosphate buffer at a specific pH).[20]

-

Control the temperature: Perform the quench at a lower temperature to minimize the rate of degradation.

-

Experimental Protocols

Protocol 1: Standard Quenching with Methanol

-

Cool the reaction vessel containing the mixture with excess this compound to 0 °C using an ice-water bath.

-

With vigorous stirring, add methanol dropwise to the reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.

-

Continue stirring at 0 °C for 30 minutes after the addition is complete.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Confirm the absence of the acyl chloride using a suitable analytical method (e.g., TLC or IR).

-

Proceed with the aqueous work-up.

Protocol 2: Quenching with Saturated Aqueous Sodium Bicarbonate

-

In a separate flask, prepare a volume of saturated aqueous sodium bicarbonate solution roughly equal to the volume of the reaction mixture. Cool this solution to 0 °C.

-

Slowly, and in portions, add the reaction mixture to the cold sodium bicarbonate solution with very vigorous stirring. Be cautious of gas evolution and potential foaming.

-

After the addition is complete, continue to stir the biphasic mixture vigorously for 1 hour.

-

Check the pH of the aqueous layer to ensure it is basic (pH > 8).

-

Separate the organic and aqueous layers and proceed with the extraction and purification of the product.

Visualizing the Quenching Process

Diagram 1: Decision-Making Workflow for Quenching

Caption: Decision workflow for selecting an appropriate quenching method.

Diagram 2: General Reaction Mechanism of Acyl Chloride Quenching

Caption: General mechanism for quenching an acyl chloride.

References

-

Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

-

Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]

-

Save My Exams. (2025). Acyl chlorides and alcohols. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]

-

YouTube. (2024). Reaction of Acyl Chlorides with Alcohols. Retrieved from [Link]

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Reactions of Acyl Chlorides. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

SparkNotes. (n.d.). Reaction of Amines with Acyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

Reddit. (2024). Removing oxalyl chloride from acid chloride intermediate in ester formation. Retrieved from [Link]

-

PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.

-

Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). 4.10 Organic Synthesis and Analysis. Retrieved from [Link]

-

Reddit. (2019). [A level chemistry] testing for an acyl chloride. Retrieved from [Link]

-

Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

-

Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]

-

Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

-

SparkNotes. (n.d.). Production of Acyl Chlorides from Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from [Link]

Sources

- 1. This compound|CAS 41904-39-6 [benchchem.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. savemyexams.com [savemyexams.com]

- 11. m.youtube.com [m.youtube.com]

- 12. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. savemyexams.com [savemyexams.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 18. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 19. reddit.com [reddit.com]

- 20. orgsyn.org [orgsyn.org]

Technical Support Center: Purification of 2-(3-Chlorophenyl)acetyl Chloride

[1]

Status: Operational Ticket ID: #PUR-3CL-AC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Purification Protocols for 2-(3-Chlorophenyl)acetyl Chloride[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for This compound (CAS: 41904-39-6).[1][2] This intermediate is a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and various agrochemicals. Its high reactivity, while useful for coupling, makes purification a race against hydrolysis and thermal degradation.

The following guide moves beyond basic textbook procedures to address the specific "pain points" reported by process chemists: persistent yellow discoloration, residual thionyl chloride, and rapid hydrolysis during storage.

Physical Property Dashboard

| Property | Value | Critical Note |

| Molecular Formula | ||

| Molecular Weight | 189.04 g/mol | |

| Boiling Point | 120–125 °C @ 23 mmHg | High vacuum required to prevent thermal decomposition.[1][2] |

| Appearance | Clear to pale yellow liquid | Dark brown/orange indicates sulfur or metal contamination. |

| Density | ~1.2 g/mL | Denser than water (sinks during quenching).[1] |

| Storage | < -20 °C, Inert Atmosphere | Reacts violently with moisture.[1] |

Troubleshooting Guides (Root Cause Analysis)

Issue #1: "My product is dark brown/orange even after rotary evaporation."

Diagnosis:

This is the most common ticket we receive. The discoloration is rarely the product itself but rather sulfur-based impurities (

The Fix: High-Vacuum Distillation You cannot "wash" this product clean due to its water sensitivity. Distillation is the only viable path.

-

Why it works: Sulfur monochloride (

) boils at 138°C (atm), which is close to your product's boiling point.[1] However, under reduced pressure, the separation efficiency improves. -

Protocol: See Standard Operating Procedure A below.

Issue #2: "NMR shows a persistent broad singlet at ~11-12 ppm."

Diagnosis:

Hydrolysis. That signal corresponds to the carboxylic acid proton (

-

Cause: Moisture ingress during transfer or poor quality septa.

-

The Fix: If the acid content is <10%, you can reflux the crude material with fresh thionyl chloride (

) for 1 hour to reconvert it, then strip the solvent.[1] If >10%, you must re-purify via distillation.

Issue #3: "The next step (coupling) failed/yielded tar."

Diagnosis:

Residual Thionyl Chloride. Even trace amounts of

-

The Fix: Azeotropic removal.

-

Why it works: Toluene forms a binary azeotrope with thionyl chloride (

), allowing you to "drag" the stubborn reagent out of the oil at lower temperatures than its natural boiling point.[1]

Standard Operating Procedures (SOPs)

SOP A: High-Vacuum Distillation (The Gold Standard)

Objective: Isolate >98% pure acid chloride from crude reaction mixture.

Equipment:

-

Short-path distillation head (vigreux column recommended).[1]

-

Vacuum pump capable of

. -

Cow receiver (3-way).[1]

Step-by-Step Protocol:

-

Degassing: Place the crude brown oil in the still pot. Stir at room temperature under high vacuum (1-2 mmHg) for 20 minutes. This removes volatile gases (

, -

Heating Ramp: Slowly heat the oil bath.

-

Observation: At bath temp ~60°C, you may see a "forerun" (residual toluene/thionyl chloride). Discard this.

-

-

Main Fraction Collection:

-

Target Vapor Temp: 95–105 °C @ 1–2 mmHg (or ~120 °C @ 23 mmHg).[1]

-

Critical: Do not let the oil bath exceed 160°C. Thermal degradation leads to ketene formation and tar.

-

-

Storage: Immediately backfill with Argon/Nitrogen. Seal with Parafilm.

SOP B: Azeotropic Removal of Thionyl Chloride

Objective: Remove

Protocol:

-

Evaporate the reaction mixture to dryness on a rotary evaporator (

bath). -

Add anhydrous Toluene (approx. 2 mL per gram of product).

-

Re-evaporate to dryness.

-

Repeat 3 times.

-

Result: The pungent smell of

should be replaced by the sweet smell of toluene. The material is now safe for amine coupling.

Visualizing the Chemistry

Workflow: Purification Decision Tree

Figure 1: Decision matrix for processing crude this compound based on impurity profile.

Mechanism: The Hydrolysis Trap[1]

Figure 2: Hydrolysis pathway.[1] Note that this reaction is autocatalytic; the HCl generated can catalyze further degradation if moisture is present.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride?

A: Yes, and it is often cleaner. Oxalyl chloride produces

Q: My vacuum pump is not reaching <5 mmHg. Can I distill at higher pressure? A: Proceed with extreme caution. At 23 mmHg, the BP is ~120°C. If your vacuum is only 50-100 mmHg, the BP will rise toward 150°C+.[1] At these temperatures, the benzylic protons (next to the phenyl ring) become susceptible to radical abstraction or polymerization. Recommendation: If you lack a high-vacuum pump, do not distill.[1] Rely on the "Azeotropic Removal" (SOP B) and use the crude immediately.

Q: How do I clean the glassware afterwards? A: Do not rinse immediately with water; it will create a violent geyser of HCl gas.

-

Rinse glassware with Acetone or DCM first to dilute the residue.

-

Quench the rinse waste into a beaker of dilute Sodium Bicarbonate (

). -

Only then wash the glass with water and detergent.

References

-

Sigma-Aldrich. (n.d.).[1][3] Product Specification: α-Chlorophenylacetyl chloride. Retrieved from [1]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

BenchChem. (2025).[4] Technical Support Center: Removal of Excess Thionyl Chloride. Retrieved from [1]

- Furniss, B. S., et al. (1989). Purification of Acid Chlorides. In Vogel's Textbook of Practical Organic Chemistry. Pearson.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10655249, this compound. Retrieved from [1]

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of 2-(3-chlorophenyl)acetyl Chloride

For researchers, scientists, and professionals in drug development, precise and rapid identification of functional groups is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for such molecular characterization. This guide provides an in-depth comparison of the Fourier-transform infrared (FTIR) spectroscopic characteristics of 2-(3-chlorophenyl)acetyl chloride, juxtaposed with its structural analogues, phenylacetyl chloride and acetyl chloride. By understanding the subtle yet significant shifts in vibrational frequencies, researchers can gain deeper insights into the molecular structure and electronic effects at play.

The Foundational Role of FTIR in Characterizing Acyl Chlorides

FTIR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The carbonyl (C=O) stretching vibration in acyl chlorides is particularly informative. Due to the strong inductive electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon, this bond is strengthened and stiffened, resulting in a characteristically high stretching frequency, typically appearing around 1800 cm⁻¹.[1][2] This high-frequency absorption is a hallmark of acyl chlorides and distinguishes them from other carbonyl-containing compounds like ketones, aldehydes, and esters.[1][2]

Comparative Analysis of Characteristic FTIR Peaks

The following table summarizes the key FTIR characteristic peaks for this compound and its comparators, acetyl chloride and phenylacetyl chloride. This data facilitates a direct comparison of the influence of the phenyl and the meta-substituted chloro-phenyl groups on the vibrational frequencies.

| Functional Group | Vibrational Mode | Acetyl Chloride (cm⁻¹) | Phenylacetyl Chloride (cm⁻¹) | This compound (cm⁻¹) |

| Carbonyl (C=O) | Stretch | ~1800 | ~1800 | ~1800[3] |

| Carbon-Chlorine (C-Cl) | Stretch (Acyl Chloride) | 600-800 | Not specified | ~700[3] |

| Aromatic C-H | Stretch | N/A | >3000 | >3000 |

| Aromatic C=C | Stretch (in-ring) | N/A | 1600-1450 | 1600-1450 |

| C-H (Aliphatic) | Stretch | 2950-2850 | ~2900 | ~2900 |

| Aromatic C-Cl | Stretch | N/A | N/A | ~780-740 |

Experimental Protocol for FTIR Analysis of Acyl Chlorides

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a liquid acyl chloride sample.

Materials and Equipment:

-

FTIR Spectrometer

-

Salt plates (e.g., NaCl or KBr), desiccated

-

Pasteur pipette

-

Sample of this compound (or other acyl chloride)

-

Anhydrous solvent for cleaning (e.g., dichloromethane or chloroform)

-

Fume hood

Methodology:

-

Spectrometer Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Acquire a background spectrum with the empty sample compartment. This will be automatically subtracted from the sample spectrum.

-

Sample Preparation (Neat Liquid):

-

In a fume hood, place one to two drops of the liquid acyl chloride sample onto the center of a clean, dry salt plate using a Pasteur pipette.

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

-

-

Spectrum Acquisition:

-

Immediately place the salt plate assembly into the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.

-

Label the significant peaks on the spectrum.

-

-

Cleaning:

-

Disassemble the salt plates in the fume hood.

-

Rinse the plates with an anhydrous solvent and gently wipe them dry with a soft, lint-free tissue.

-

Store the salt plates in a desiccator to prevent fogging from atmospheric moisture.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the FTIR spectrum of an acyl chloride.

Caption: Experimental workflow for FTIR analysis of liquid acyl chlorides.

In-Depth Spectral Interpretation and Discussion

The high frequency of the carbonyl stretch in all three compounds confirms the presence of the acyl chloride functional group. The electron-withdrawing nature of the chlorine atom attached to the carbonyl carbon significantly increases the double-bond character of the C=O bond, leading to this characteristic high-frequency absorption.[1][2]

The introduction of a phenyl group in phenylacetyl chloride does not significantly shift the C=O stretching frequency compared to acetyl chloride. This is because the carbonyl group is insulated from the aromatic ring by a methylene (-CH2-) group, which mitigates the electronic effects of the ring on the carbonyl bond.

In the case of this compound, the presence of a chlorine atom on the phenyl ring, meta to the acetyl chloride moiety, is expected to have a minor inductive electron-withdrawing effect. However, due to the intervening methylene group, this effect on the carbonyl stretching frequency is likely to be minimal and may not be easily discernible from that of phenylacetyl chloride. The primary diagnostic peaks remain the strong C=O stretch around 1800 cm⁻¹ and the C-Cl stretch of the acyl chloride around 700 cm⁻¹.[3]

Additional characteristic peaks for both phenylacetyl chloride and this compound include aromatic C-H stretching vibrations above 3000 cm⁻¹, and in-ring C=C stretching vibrations between 1600 and 1450 cm⁻¹. The spectrum of this compound will also exhibit a C-Cl stretching vibration associated with the chloro-substituted aromatic ring, typically in the 780-740 cm⁻¹ region.

Structural Influence on Carbonyl Vibrational Frequency

The following diagram illustrates the structural relationships and the key electronic effect influencing the carbonyl stretching frequency in the compared molecules.

Caption: Influence of molecular structure on the C=O stretching frequency.

Conclusion

The FTIR spectrum of this compound is characterized by a strong carbonyl absorption band around 1800 cm⁻¹, a feature it shares with other acyl chlorides like acetyl chloride and phenylacetyl chloride. The presence of the meta-chloro substituent on the phenyl ring has a negligible effect on this primary diagnostic peak due to the insulating methylene bridge. However, the spectrum will also contain characteristic absorptions for the aromatic ring and the aromatic C-Cl bond, allowing for its differentiation from the other two compounds. This guide provides the foundational knowledge for researchers to confidently identify and characterize this compound and similar structures using FTIR spectroscopy.

References

-

National Institute of Standards and Technology. (n.d.). Acetyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Clark, J. (n.d.). Infrared spectra of acid chlorides. Chemistry. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Filo. (2025, December 3). Explain the variations of carbonyl group absorption in acetyl chloride on basis of IR spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Reddit. (2024, February 25). How to identify an Acyl Chloride in an IR spectra? r/chemhelp. Retrieved from [Link]

-

Anonymous. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Anonymous. (n.d.). Infrared spectra of acid chlorides. Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the GC-MS Analysis of 3-Chlorophenylacetyl Chloride: Direct Injection vs. Derivatization

For researchers engaged in synthetic chemistry and drug development, the accurate identification of reactive intermediates is paramount. Acyl chlorides, such as 3-chlorophenylacetyl chloride, are common building blocks, yet their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges due to their inherent reactivity. This guide provides an in-depth comparison of two primary analytical strategies: the direct injection of 3-chlorophenylacetyl chloride and its analysis following derivatization to a more stable methyl ester. We will explore the characteristic electron ionization (EI) fragmentation patterns of both species, supported by detailed experimental protocols and mechanistic insights, to empower researchers to select the optimal method for their analytical needs.

The Analytical Challenge: Why Acyl Chlorides Warrant Special Consideration

Acyl chlorides are highly electrophilic and susceptible to hydrolysis and reactions with nucleophiles. When analyzed directly by GC-MS, this reactivity can lead to several complications:

-

On-Column Reactions: Interaction with active sites (e.g., free silanols) on the GC column or liner can cause degradation, leading to poor peak shape, tailing, and reduced sensitivity.

-

Injector Port Degradation: The high temperatures of the GC injector can induce decomposition.

-

Corrosivity: The potential formation of hydrochloric acid can be detrimental to the chromatographic system over time.

A common and effective strategy to mitigate these issues is derivatization, a process that converts the analyte into a more stable, less polar, and more volatile compound.[1][2] For an acyl chloride, a simple reaction with an alcohol to form an ester is an ideal derivatization pathway.[2] This guide will compare the direct analysis of 3-chlorophenylacetyl chloride with the analysis of its methyl ester derivative, methyl 3-chlorophenylacetate.

Experimental Design: Methodologies for Analysis

Two distinct workflows are presented below: direct analysis and analysis via derivatization. The choice between them is a trade-off between speed and analytical robustness.

Workflow 1: Direct GC-MS Analysis of 3-Chlorophenylacetyl Chloride

This approach is favored for rapid screening when the primary goal is qualitative identification and potential degradation is an acceptable risk.

Protocol:

-

Sample Preparation: Prepare a 100 µg/mL solution of 3-chlorophenylacetyl chloride in anhydrous dichloromethane. Anhydrous solvent is critical to prevent hydrolysis.

-

GC-MS Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

GC Column: A low-polarity column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) is recommended.

-

-

Instrumental Conditions:

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 70 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

-

MS Conditions: EI mode at 70 eV. Source temperature 230 °C, Quad temperature 150 °C. Scan range 40-400 m/z.

-

Workflow 2: Derivatization to Methyl 3-Chlorophenylacetate and GC-MS Analysis

This method is recommended for quantitative analysis and when high reproducibility and accuracy are required. The resulting ester is significantly more stable, leading to improved chromatographic performance.

Protocol:

-

Derivatization:

-

To 1 mg of 3-chlorophenylacetyl chloride in a vial, add 1 mL of anhydrous methanol.

-

Cap the vial and gently swirl. The reaction is typically rapid and exothermic. Allow it to proceed at room temperature for 15 minutes to ensure completion.

-

The resulting solution contains methyl 3-chlorophenylacetate. Dilute as needed with dichloromethane for GC-MS analysis.

-

-

GC-MS Instrumentation and Conditions: The same instrumentation and conditions as described in Workflow 1 can be used for the analysis of the ester derivative.

Visualizing the Analytical Workflows

The following diagram illustrates the two distinct paths for sample analysis.

Caption: Comparative workflows for GC-MS analysis.

Results: A Head-to-Head Fragmentation Pattern Comparison

The electron ionization mass spectra of the parent acyl chloride and its methyl ester derivative are distinct, providing unique fingerprints for identification.

Fragmentation Pattern of 3-Chlorophenylacetyl Chloride (C₈H₆ClO)

The mass spectrum of 3-chlorophenylacetyl chloride is characterized by fragmentation events centered around the highly reactive acyl chloride group and the stable benzyl moiety.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 170 , with a corresponding M+2 peak at m/z 172 in an approximate 3:1 ratio, which is the characteristic isotopic signature of a single chlorine atom.[3] However, for reactive molecules like acyl chlorides, the molecular ion can be weak or absent.[4]

-

Loss of Chlorine Radical ([M-Cl]⁺): A primary fragmentation pathway for acyl chlorides is the loss of the chlorine radical from the carbonyl group.[4] This results in the formation of a highly stable acylium ion at m/z 135 . This is often a very prominent peak.

-

Benzylic Cleavage ([M-COCl]⁺): Cleavage of the bond between the carbonyl carbon and the methylene bridge results in the formation of the 3-chlorobenzyl cation at m/z 125 (and its isotope at m/z 127). This is a very favorable fragmentation due to the stability of the resulting benzyl cation. This is often the base peak .

-

Formation of Tropylium Ion: The 3-chlorobenzyl cation (m/z 125) can subsequently lose a chlorine radical to form the tropylium ion (C₇H₇⁺) at m/z 91 , a classic and highly stable fragment in mass spectrometry.[5]

Caption: Proposed EI fragmentation of 3-chlorophenylacetyl chloride.

Fragmentation Pattern of Methyl 3-Chlorophenylacetate (C₉H₉ClO₂) Derivative

The fragmentation of the methyl ester derivative follows predictable pathways for esters, offering clear diagnostic ions.

-

Molecular Ion (M⁺˙): The molecular ion for the ester is found at m/z 184 , with its corresponding M+2 isotope peak at m/z 186 . As a more stable molecule, its molecular ion peak is generally more pronounced than that of the parent acyl chloride.

-

Loss of Methoxy Radical ([M-OCH₃]⁺): A characteristic fragmentation of methyl esters is the loss of a methoxy radical (•OCH₃).[6] This yields the same stable acylium ion seen in the acyl chloride fragmentation, at m/z 155 (with its isotope at m/z 157).

-

Benzylic Cleavage ([M-COOCH₃]⁺): Similar to the acyl chloride, the dominant fragmentation is the cleavage of the C-C bond alpha to the ring, resulting in the loss of the carbomethoxy radical (•COOCH₃). This forms the highly stable 3-chlorobenzyl cation at m/z 125 (and m/z 127), which is typically the base peak .

-

Tropylium Ion Formation: As before, the 3-chlorobenzyl cation can lose a chlorine radical to produce the tropylium ion at m/z 91 .

Data Summary: Key Fragment Comparison

| Feature | 3-Chlorophenylacetyl Chloride | Methyl 3-Chlorophenylacetate (Derivative) |

| Molecular Formula | C₈H₆ClO | C₉H₉ClO₂ |

| Molecular Ion (m/z) | 170 / 172 (Often weak) | 184 / 186 |

| Base Peak (m/z) | 125 / 127 | 125 / 127 |

| Key Fragment 1 (m/z) | 135 ([M-Cl]⁺) | 155 ([M-OCH₃]⁺) |

| Key Fragment 2 (m/z) | 91 (Tropylium) | 91 (Tropylium) |

Discussion and Recommendations: Choosing the Right Path

Direct Analysis: The primary advantage of the direct injection method is speed. It eliminates a sample preparation step and provides a rapid confirmation of the presence of the acyl chloride. However, this comes at the cost of reliability. The high reactivity of 3-chlorophenylacetyl chloride can lead to poor peak shapes, variable response, and potential degradation, making it unsuitable for accurate quantification. It is best reserved for quick, qualitative checks in a research setting.

Derivatization Analysis: The conversion to methyl 3-chlorophenylacetate is the scientifically superior approach for most applications. The benefits are clear:

-

Enhanced Stability: The methyl ester is significantly less reactive, ensuring its integrity during injection and chromatographic separation.[2]

-

Improved Chromatography: The increased stability translates to sharper, more symmetrical peaks, leading to lower detection limits and better resolution.

-

Quantitative Accuracy: The robustness of the derivatized analyte allows for reliable and reproducible quantification, which is essential in process monitoring and impurity profiling.

The main drawback is the additional sample preparation step. However, the reaction is simple, fast, and quantitative, making it a small investment for a large return in data quality.

Senior Scientist's Recommendation: For any application requiring reliable identification and especially for quantitative analysis, the derivatization of 3-chlorophenylacetyl chloride to its methyl ester is the strongly recommended protocol. The gains in stability, chromatographic performance, and data integrity far outweigh the minimal extra time required for sample preparation. Direct analysis should only be considered for preliminary, non-critical screening.

References

- Blau, K., & King, G.S., Eds. (1977).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Perygin, D. (2020). GCMS 3 Fragmentation Patterns. YouTube. Available at: [Link]

-

PubChem. (n.d.). Phenylacetyl chloride. National Center for Biotechnology Information. Available at: [Link]

Sources

elemental analysis standards for 2-(3-chlorophenyl)acetyl chloride

Technical Comparison Guide | CAS: 39182-94-0

Executive Summary

The elemental analysis (EA) of 2-(3-chlorophenyl)acetyl chloride presents a classic analytical paradox: the very reactivity that makes it a valuable intermediate (the acyl chloride functionality) renders it unstable for standard combustion protocols.

Direct exposure to atmospheric moisture causes rapid hydrolysis, leading to stoichiometric drift : Carbon values artificially inflate by >5%, while Chlorine content drops by nearly 17% due to the volatilization of HCl.

This guide compares three validation methodologies:

-

Direct Combustion (Schöniger/CHN): High risk, requires inert handling.

-

Potentiometric Titration: Specific for the labile acyl chloride.

-

Derivatization (Methyl Ester): The recommended "Gold Standard" for robust characterization.

The Target Analyte: Theoretical Profile

Before selecting a method, the theoretical composition must be established as the baseline for purity calculations.

Compound: this compound

Formula:

-

Aryl Chlorine (

): Stable, requires high-energy combustion to mineralize. -

Acyl Chlorine (

): Labile, hydrolyzes immediately upon contact with water.

Table 1: Theoretical vs. Hydrolyzed Composition

The following table demonstrates the magnitude of error introduced if the sample hydrolyzes during weighing.

| Element | Target (Pure Acid Chloride) | Hydrolysis Product (Acid)* | Delta ( |

| Carbon | 50.83% | 56.33% | +5.50% |

| Hydrogen | 3.20% | 4.14% | +0.94% |

| Chlorine | 37.51% | 20.78% | -16.73% |

| Oxygen | 8.46% | 18.76% | +10.30% |

*Assumes conversion to 2-(3-chlorophenyl)acetic acid (

The Challenge: Hydrolytic Instability

The primary failure mode in analyzing CAS 39182-94-0 is not the instrument, but the sample preparation. The mechanism below illustrates how moisture ingress alters the mass balance.

Figure 1: Hydrolysis pathway leading to gravimetric error and elemental composition drift.

Comparative Methodology & Protocols

Method A: Direct Combustion (Schöniger Flask)

Status: High Risk / Expert Only Principle: Total mineralization of the sample in an oxygen-rich environment, followed by ion chromatography (IC) or titration of the trapped gases. Critical Flaw: Weighing the sample in open air allows hydrolysis.

Protocol:

-

Environment: All sample handling must occur in a glove box (

ppm -

Encapsulation: Weigh 5-10 mg of liquid into a pre-tared tin capsule . Cold-weld the capsule shut immediately inside the glove box.

-

Combustion: Place the sealed capsule into the Schöniger flask (platinum basket).

-

Absorption: Use 10 mL of 1M NaOH / 1%

solution to absorb gases. -

Quantification: Analyze for Total Chloride via Potentiometric Titration with

.

Method B: Potentiometric Titration (Functional Purity)

Status: Specific for Acyl Chloride

Principle: Exploits the lability of the acyl chloride. By hydrolyzing the sample intentionally, we release the acyl-Cl as ionic chloride (

Protocol:

-

Dissolve ~100 mg sample in 50 mL MeOH (reacts to form ester + HCl) or Acetone/Water.

-

Add 2 mL

(conc). -

Titrate with 0.1 N

using a silver electrode. -

Calculation:

Note: This only measures the labile Cl. If the result is ~18.7% (half of theoretical total), the sample is pure.

Method C: Derivatization (Methyl Ester) - Recommended

Status: Gold Standard Principle: Convert the unstable acid chloride into a stable methyl ester before analysis. This "locks" the stoichiometry and allows for standard CHN combustion without degradation.

Protocol:

-

Reaction: In a vial, add 50 mg of acid chloride to 2 mL of anhydrous Methanol (excess).

-

Workup: Evaporate the solvent and HCl under nitrogen flow or vacuum.

-

Purification: Dissolve residue in DCM, wash with saturated

(removes any free acid), dry over -

Analysis: Analyze the resulting Methyl 2-(3-chlorophenyl)acetate .

-

New Target Values: C (58.55%), H (4.91%), Cl (19.20%).

-

Decision Matrix: Selecting the Right Workflow

Use the following logic flow to determine the appropriate analysis path based on your facility's capabilities and data needs.

Figure 2: Decision matrix for selecting the optimal analytical technique.

Comparison Summary

| Feature | Method A: Direct Combustion | Method B: Titration | Method C: Derivatization |

| Analyte Stability | Poor (Hydrolysis risk) | N/A (Intentional hydrolysis) | Excellent (Stable Ester) |

| Specificity | Total Cl (Aryl + Acyl) | Labile Cl (Acyl only) | Total Element (C, H, Cl) |

| Precision | Low ( | High ( | High ( |

| Equipment | Glove Box + Schöniger/CHN | Autotitrator | Standard Glassware + CHN |

| Verdict | Avoid unless strictly controlled | Good for assay check | Best for full characterization |

References

-

Schöniger, W. (1955).[3][4] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[3] Mikrochimica Acta.[3]

- Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc. (Standard text on handling hygroscopic samples).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine.

-

Exeter Analytical. (2023). Oxygen Flask Combustion Unit: Technical Specifications.

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of 2-(3-chlorophenyl)acetyl Chloride via Thionyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of a Reactive Intermediate

2-(3-chlorophenyl)acetyl chloride is a highly versatile organochlorine compound, serving as a critical building block in organic synthesis.[1] Its value is rooted in the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions.[1] This reactivity makes it an indispensable precursor for synthesizing a diverse array of complex molecules, from pharmacologically active compounds like potential antibiotics to functional polymers and specialty coatings in material science.[1]

The conversion of the parent carboxylic acid, 2-(3-chlorophenyl)acetic acid, to its corresponding acyl chloride is the pivotal activation step. Among the various methods available, the use of thionyl chloride (SOCl₂) is a prevalent and industrially favored approach due to its efficiency and scalability.[1]

This guide provides an in-depth, field-proven perspective on the synthesis of this compound using thionyl chloride. We will dissect the reaction mechanism, present a detailed experimental protocol, establish a robust workflow for analytical validation, and objectively compare this method against common alternatives. Every step is designed to be a self-validating system, ensuring scientific integrity and reproducibility.

The Thionyl Chloride Route: Mechanism and Protocol

Causality of Reagent Choice & Reaction Mechanism

The reaction of a carboxylic acid with thionyl chloride is a classic and efficient method for preparing acyl chlorides.[2] The choice of thionyl chloride is deliberate; its reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion according to Le Châtelier's principle.[3][4] This simplifies purification, as the major byproducts are easily removed from the reaction mixture.

The reaction proceeds through a nucleophilic acyl substitution mechanism. While it can occur without a catalyst, the addition of a catalytic amount of N,N-dimethylformamide (DMF) significantly accelerates the reaction under milder conditions.[5] DMF first reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium species. The carboxylic acid then attacks this active intermediate, ultimately leading to the formation of the acyl chloride and regenerating the DMF catalyst.

// Nodes RCOOH [label="2-(3-chlorophenyl)acetic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; SOCl2 [label="Thionyl Chloride (SOCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMF [label="DMF (catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; Vilsmeier [label="Vilsmeier Reagent\n(Active Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Unstable Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Gaseous Byproducts\n(SO₂ + HCl)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges SOCl2 -> Vilsmeier [label=" reacts with"]; DMF -> Vilsmeier [style=dashed]; RCOOH -> Intermediate [label=" attacks"]; Vilsmeier -> Intermediate [style=dashed]; Intermediate -> Product [label=" collapses to"]; Intermediate -> Byproducts [label=" releases"]; Intermediate -> DMF [label=" regenerates", style=dashed]; }

Caption: Catalytic mechanism of acyl chloride formation using thionyl chloride and DMF.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations must be performed in a certified chemical fume hood due to the toxic and corrosive nature of the reagents and products.[6]

Reagents and Materials:

-

2-(3-chlorophenyl)acetic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Round-bottom flask

-

Reflux condenser with a gas outlet connected to a scrubber (e.g., containing NaOH solution)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a positive pressure of nitrogen. Ensure the entire apparatus is free of moisture, as thionyl chloride reacts violently with water.[7][8]

-

Charging Reagents: Charge the flask with 2-(3-chlorophenyl)acetic acid (1.0 equiv). Add an anhydrous solvent such as toluene to facilitate stirring, although the reaction can be run neat.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 equiv) to the flask at room temperature with stirring.[7] An exothermic reaction may occur.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops). Vigorous gas evolution (SO₂ and HCl) will be observed.

-

Reaction: Heat the mixture to reflux (typically around 80°C) and maintain for 2-3 hours, or until gas evolution ceases, indicating the reaction is complete.[1]

-

Workup: Cool the reaction mixture to room temperature.

-

Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation).[7] It is advisable to co-evaporate with an anhydrous, inert solvent like toluene a few times to ensure all volatile reactants and byproducts are removed.[9]

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent steps.[9] If higher purity is required, fractional distillation under vacuum can be performed.

Critical Safety Considerations

-

Thionyl Chloride: Highly toxic, corrosive, and a lachrymator. It causes severe skin burns and eye damage and is toxic if inhaled.[10] It reacts violently with water, releasing toxic gases (SO₂ and HCl).[6][11]

-

This compound: A corrosive liquid that is sensitive to moisture.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[8]

-

Engineering Controls: All manipulations must be conducted in a well-ventilated chemical fume hood.[6] An emergency shower and eyewash station must be readily accessible.[8]

-

Waste Disposal: Quench any residual thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium carbonate. Dispose of all chemical waste according to institutional guidelines.

A Self-Validating Workflow for Product Confirmation

Validation is not merely a final check; it is an integrated process to confirm product identity and purity. The high reactivity of acyl chlorides makes direct analysis challenging; therefore, a multi-faceted approach is required.

// Nodes Start [label="Crude Product from Synthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FTIR [label="FTIR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#F1F3F4", fontcolor="#202124"]; GCMS [label="GC-MS Analysis\n(Purity Assessment)", fillcolor="#F1F3F4", fontcolor="#202124"]; Result_FTIR [label="Confirm C=O stretch (~1800 cm⁻¹)\nAbsence of broad O-H", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Result_NMR [label="Confirm Structural Integrity\n(Chemical Shifts & Integration)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Result_GCMS [label="Determine Purity (% Area)\nIdentify Impurities", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Decision [label="Data Corroboration", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validated [label="Validated Product\n(Identity & Purity Confirmed)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> FTIR [color="#4285F4"]; Start -> NMR [color="#4285F4"]; Start -> GCMS [color="#4285F4"]; FTIR -> Result_FTIR [style=dashed]; NMR -> Result_NMR [style=dashed]; GCMS -> Result_GCMS [style=dashed]; Result_FTIR -> Decision; Result_NMR -> Decision; Result_GCMS -> Decision; Decision -> Validated [label="Accept"]; }

Caption: A multi-technique workflow for the validation of synthesized acyl chloride.

Spectroscopic Validation Protocols

Spectroscopy provides the primary evidence of successful functional group transformation and structural integrity.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Prepare a thin film of the crude product between two salt plates (NaCl or KBr) or use an ATR accessory.

-

Acquire the spectrum.

-

Validation Check: Confirm the disappearance of the broad O-H stretch from the starting carboxylic acid (typically 2500-3300 cm⁻¹) and the appearance of a strong, sharp carbonyl (C=O) stretching band characteristic of an acyl chloride at approximately 1800 cm⁻¹.[1][12][13][14]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-